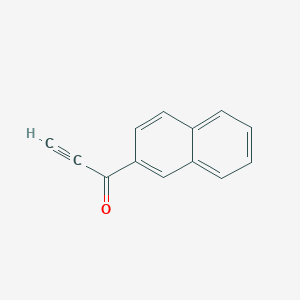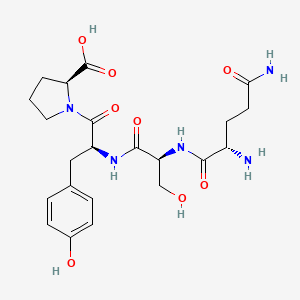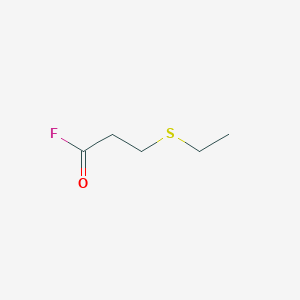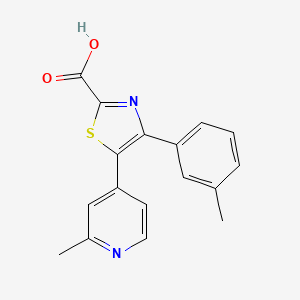
4,9,9-Trifluoro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9,9-Trifluoro-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of three fluorine atoms attached to the fluorene core. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,9-Trifluoro-9H-fluorene typically involves the introduction of fluorine atoms into the fluorene structure. One common method is the fluorination of 9H-fluorene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,9,9-Trifluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to the parent fluorene compound.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Halogenated fluorenes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,9,9-Trifluoro-9H-fluorene has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent or in the development of pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Wirkmechanismus
The mechanism of action of 4,9,9-Trifluoro-9H-fluorene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components through its fluorine atoms, which can form strong hydrogen bonds and other interactions. In electronic applications, its unique electronic structure allows it to participate in charge transfer processes, making it suitable for use in OLEDs and other devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene: The parent compound without fluorine atoms.
9,9-Difluoro-9H-fluorene: A similar compound with two fluorine atoms.
9,9-Dioctyl-9H-fluorene: A derivative with octyl groups instead of fluorine atoms.
Uniqueness
4,9,9-Trifluoro-9H-fluorene is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms enhance its stability, photophysical properties, and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
189508-05-2 |
|---|---|
Molekularformel |
C13H7F3 |
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
4,9,9-trifluorofluorene |
InChI |
InChI=1S/C13H7F3/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10,15)16/h1-7H |
InChI-Schlüssel |
XSEBXCLPLRFGTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2(F)F)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


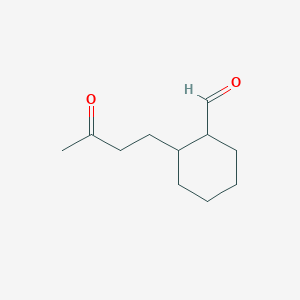
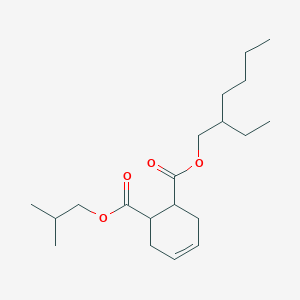
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
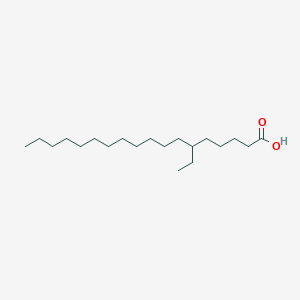
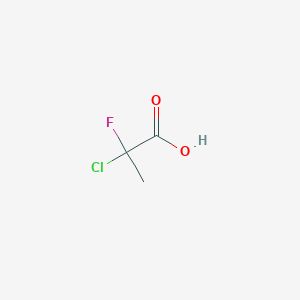
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
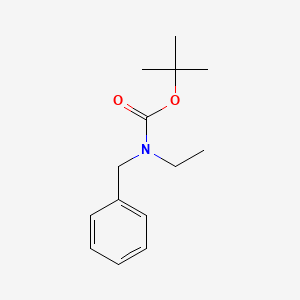
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
